4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride

Description

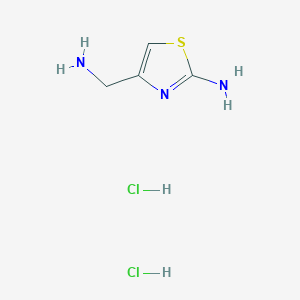

Molecular Formula: C₇H₁₅Cl₂N₃S Molecular Weight: 244.19 g/mol Structural Features: The compound consists of a thiazole core substituted with an aminomethyl (-CH₂NH₂) group at the 4-position and an amine (-NH₂) at the 2-position, forming a dihydrochloride salt. This salt form enhances aqueous solubility compared to the free base, making it advantageous for pharmaceutical formulations .

Properties

IUPAC Name |

4-(aminomethyl)-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.2ClH/c5-1-3-2-8-4(6)7-3;;/h2H,1,5H2,(H2,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEWDBTVHPZPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197893-32-6, 89363-94-0 | |

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally starts from thiazole-2-amine derivatives, which are aminomethylated at the 4-position. The aminomethyl group introduction is typically achieved via a Mannich-type reaction involving formaldehyde and ammonia or ammonium salts under controlled temperature and solvent conditions.

- Starting Material: Thiazole-2-amine or substituted thiazole-2-amine

- Aminomethylation Agents: Formaldehyde (or paraformaldehyde), ammonium chloride or ammonia

- Solvent: Aqueous medium or ethanol/acetonitrile mixtures

- Temperature: Elevated temperatures (e.g., reflux or 50–70 °C) to drive the reaction to completion

- Purification: Recrystallization or chromatographic techniques to isolate the dihydrochloride salt with high purity.

Detailed Synthetic Steps

Industrial and Advanced Synthetic Approaches

- Continuous Flow Synthesis: Industrial processes may employ continuous flow reactors to improve reaction efficiency, control temperature precisely, and scale production.

- Catalysis: Acid catalysts such as glacial acetic acid promote cyclization and aminomethylation steps by protonating intermediates, thus increasing reaction rates and yields.

- Intermediate Coupling: In some synthetic routes, intermediates such as 4-aryl-thiazol-2-amines are first prepared by α-bromination of acetylpyridines followed by cyclization with thiourea, then aminomethylated to yield desired products.

- Protecting Group Strategies: Use of Boc-protected intermediates (e.g., Boc-glycine ethyl ester) allows for selective functional group transformations before deprotection and final salt formation.

Analytical Validation of the Prepared Compound

- Nuclear Magnetic Resonance (NMR):

- ^1H-NMR shows characteristic signals for aminomethyl protons (δ 4.2–5.0 ppm) and thiazole ring protons (δ 6.8–7.5 ppm).

- ^13C-NMR confirms carbon environments consistent with the thiazole ring and aminomethyl substituent.

- Mass Spectrometry (LC-MS): Molecular ion peaks ([M+H]^+) confirm molecular weight and integrity of the compound.

- X-ray Crystallography: Confirms molecular structure, bond lengths, and the presence of dihydrochloride salt.

- High-Performance Liquid Chromatography (HPLC): Purity assessment typically shows >98% purity using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis: Confirms stoichiometry of C, H, N, S, and Cl consistent with the dihydrochloride salt.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- Solvent Effects: Ethanol and acetonitrile improve solubility of intermediates, reducing side reactions and increasing yield.

- Catalyst Role: Glacial acetic acid protonates carbonyl groups, accelerating cyclization and aminomethylation.

- Purification: Silica gel chromatography using chloroform/methanol gradients effectively removes impurities and unreacted starting materials.

- Yield Variability: Steric and electronic nature of substituents on the thiazole ring influence yield and purity, requiring optimization for each derivative.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential as a lead compound in drug development. Its thiazole ring structure is associated with various biological activities, making it a candidate for the synthesis of new pharmaceuticals.

Key Characteristics:

- Chemical Structure: The thiazole ring contributes to its biological properties.

- Molecular Weight: Approximately 195.12 g/mol.

Potential Applications:

- Development of antimicrobial agents.

- Use as an intermediate in the synthesis of other bioactive compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride exhibit significant antimicrobial properties. A review of derivatives with the 1,3-thiazole moiety highlights their effectiveness against various pathogens.

Case Studies:

- Study on Thiadiazole Derivatives: Research on 2-amino-1,3,4-thiadiazole derivatives demonstrated higher antimicrobial activity compared to standard drugs. These derivatives showed effectiveness against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | S. aureus | 25 μg/mL |

| 4-(Aminomethyl)-1,3-thiazol-2-amine | E. coli | 32 μg/mL |

| 4-Aminothiazole | C. albicans | 42 μg/mL |

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods that highlight its versatility in chemical synthesis.

Synthesis Methods:

- Reaction pathways involving amines and thiazole derivatives.

- Derivatization techniques that enhance biological activity.

Importance in Research:

The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), which can lead to the discovery of more potent compounds with reduced toxicity.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target molecule. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride and analogous thiazole derivatives:

Key Differentiators and Advantages

Solubility : The dihydrochloride form of the target compound offers superior aqueous solubility compared to neutral thiazoles (e.g., phenyl-substituted derivatives) .

Functionalization Potential: The aminomethyl group allows for diverse modifications, such as Schiff base formation or coupling with carboxylic acids, enabling tailored pharmacological profiles .

Biological Activity

4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

This compound exhibits significant interactions with various enzymes and proteins. Its biochemical profile suggests that it can act as both an inhibitor and an activator of enzyme activity, influencing metabolic pathways crucial for cellular function.

Table 1: Biochemical Interactions

| Enzyme/Protein | Interaction Type | Biological Implication |

|---|---|---|

| LRRK2 | Inhibition | Linked to Parkinson's disease |

| Tubulin | Inhibition | Disruption of microtubule dynamics |

| Various kinases | Modulation | Affects cell signaling pathways |

2. Cellular Effects

The compound has been shown to affect various cell types, influencing processes such as proliferation, differentiation, and apoptosis. For instance, studies indicate that it can induce cell cycle arrest in cancer cell lines by modulating tubulin dynamics.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of thiazole derivatives, this compound demonstrated moderate activity against several human cancer cell lines. The compound was particularly effective in disrupting tubulin polymerization, similar to known chemotherapeutics like colchicine .

3. Molecular Mechanisms

The biological activity of this compound is primarily mediated through its binding to specific biomolecules. For example:

- LRRK2 Interaction : The compound binds to LRRK2, inhibiting its kinase activity which is crucial for neuronal function and survival.

- Tubulin Binding : It interacts with tubulin at the colchicine binding site, leading to altered microtubule dynamics essential for mitosis and cell division.

4. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Exhibit therapeutic effects with minimal toxicity.

- High Doses : Can lead to adverse effects including organ toxicity and significant alterations in metabolic processes.

Table 2: Dosage Effects in Animal Studies

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| 1 - 10 | Therapeutic benefits |

| 10 - 50 | Mild toxicity |

| >50 | Severe toxicity and organ damage |

5. Temporal Stability and Degradation

The stability of this compound under various storage conditions is critical for its long-term efficacy. Studies show that while the compound remains stable under standard conditions, it may degrade under extreme temperatures or prolonged exposure to light, affecting its biological activity.

6. Clinical Implications and Future Directions

Given its diverse biological activities, this compound holds promise for further development in therapeutic applications. Future research should focus on:

- Elucidating the detailed mechanisms of action.

- Conducting clinical trials to assess efficacy in treating specific diseases.

- Exploring structural modifications to enhance activity and reduce toxicity.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-haloaldehydes under acidic conditions. For example:

- Dissolve 0.001 mol of a substituted aminothiazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid (5 drops), and reflux with a substituted aldehyde for 4 hours. Purify via solvent evaporation and filtration .

- Use ethanol as a solvent with acyl chloride and diisopropylamine for intermediate coupling, followed by dihydrochloride salt formation .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H-NMR and C-NMR analyze proton and carbon environments (e.g., NH at δ 4.2–5.0 ppm, thiazole ring protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography: Refinement using SHELX software (e.g., SHELXL for small-molecule structures) confirms bond lengths, angles, and dihydrochloride salt formation .

- Mass Spectrometry (LC-MS): Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and functional groups .

Q. What analytical techniques are used to assess purity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .

- Elemental Analysis: Confirm stoichiometry of C, H, N, S, and Cl (e.g., CHClNS requires C 31.31%, H 5.65%) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection: Ethanol or acetonitrile enhances solubility of intermediates, reducing side-product formation .

- Catalysis: Glacial acetic acid accelerates cyclization by protonating carbonyl groups, improving reaction rates .

- Purification: Column chromatography (silica gel, CHCl/MeOH gradient) removes unreacted aldehydes or thiourea derivatives .

- Yield Data: Typical yields range from 52.4% to 73.6%, depending on substituent steric effects .

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity?

Methodological Answer:

- Receptor Binding Assays:

- CRF Receptor Antagonism: Replace the 4-(aminomethyl) group with bulkier substituents (e.g., cyclopropyl) to enhance binding affinity (IC values <10 nM) .

- mGluR5 Antagonism: Introduce electron-withdrawing groups (e.g., Cl) at the 5-position to improve selectivity (e.g., 1000-fold selectivity over CRF) .

- In Vivo Testing: Oral administration (20 mg/kg) in rodents evaluates pharmacokinetics (e.g., brain penetration via ex vivo radioligand displacement assays) .

Q. How are data contradictions resolved in spectroscopic characterization?

Methodological Answer:

Q. What methodologies are used to study degradation products under stress conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.